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Abstract: This document provides a detailed procedure for the electrodeposition of iridium from
a chloroiridic acid-based electrolyte. It is intended for researchers, materials scientists, and
professionals in fields requiring high-performance metallic coatings. The protocol covers
substrate preparation, electrolyte formulation, electroplating parameters, and post-deposition
treatment. Quantitative data from various literature sources are summarized for comparative
analysis, and key experimental workflows are visualized.

Introduction

Iridium, a platinum-group metal, is renowned for its exceptional corrosion resistance, high
melting point, and catalytic activity.[1] Electroplating is a versatile and cost-effective method to
deposit thin, functional coatings of iridium onto various substrates.[2][3] These coatings are
utilized in diverse high-technology applications, including corrosion-resistant electrodes for
industrial electrolysis, catalysts, and protective layers in extreme environments.[4][5]

The most common precursor for iridium electroplating is chloroiridic acid (HzIrCle), a water-
soluble iridium salt.[4][6] The quality of the electrodeposited iridium layer—in terms of
adhesion, morphology, and purity—is highly dependent on a range of process variables. These
include the composition of the electrolyte bath, pH, temperature, current density, and the
preparation of the substrate surface.[7] This document outlines the critical steps and
parameters for achieving high-quality iridium coatings using a chloroiridic acid-based
electrolyte.
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Safety Precautions

o Chemical Handling: Chloroiridic acid is corrosive and can cause severe skin burns and eye
damage.[4] It is harmful if swallowed or inhaled. Always handle this chemical inside a fume
hood while wearing appropriate personal protective equipment (PPE), including safety
goggles, a lab coat, and acid-resistant gloves.

» Electrical Safety: Electroplating involves the use of a DC power supply. Ensure all electrical
connections are secure and insulated. Avoid contact with electrodes and electrolyte solutions
while the power is on.

o Gas Evolution: The electroplating process can generate hydrogen and oxygen gas. Ensure
the setup is in a well-ventilated area to prevent the accumulation of flammable or explosive
gas mixtures.

Materials and Equipment

3.1 Chemicals & Consumables:

Chloroiridic Acid (HzIrCle) or its salts (e.g., KsIrCle)

Supporting Electrolyte: Sulfuric Acid (H2SOa4) or Hydrochloric Acid (HCI)

Deionized (DI) Water

Substrate material (e.g., Gold, Platinum, Carbon, Nickel, Titanium)[8][9]

Degreasing solvents (e.g., Acetone, Isopropanol)

Alkaline and acid cleaning solutions[10]

Anode material: Platinum or Platinized Titanium is recommended for its inertness.

3.2 Equipment:

o Electrochemical Cell (Beaker or specialized plating cell)

o DC Power Supply (Potentiostat/Galvanostat)
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» Reference Electrode (e.g., Reversible Hydrogen Electrode - RHE, Ag/AgCl) (Optional, for
potentiostatic control)

e Magnetic Stirrer and Stir Bar (Optional, for solution agitation)
e Hot Plate with temperature control

e Fume Hood

 Ultrasonic Bath

e Drying Oven

Experimental Protocols

The overall workflow for chloroiridic acid electroplating involves substrate preparation,
preparation of the plating bath, the electrodeposition process itself, and post-treatment.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b107680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Preparation Phase

Substrate Selection

'

Substrate Pre-treatment
(Cleaning & Activation)

l

Electrolyte Bath
Preparation

Depositipn Phase

Assemble Electroplating Cell

l

Electroplating Process
(Apply Current/Potential)

Analysis Phase

Post-Treatment
(Rinsing & Drying)

l

Coating Characterization
(SEM, XRD, etc.)

Click to download full resolution via product page

Figure 1. General experimental workflow for iridium electroplating.
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4.1 Substrate Preparation Proper surface preparation is a critical prerequisite for achieving a
well-adherent and uniform coating.[10] The process typically involves degreasing, cleaning,
and surface activation.

o Degreasing: Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, then
isopropanol) for 5-10 minutes each to remove organic contaminants.[11]

o Alkaline Cleaning: Immerse the substrate in a hot alkaline cleaning solution to remove any
remaining oils and grease. Electrolytic cleaning (where the substrate is made the cathode or
anode) can also be employed for more rigorous cleaning.[10]

e Rinsing: Thoroughly rinse the substrate with DI water after alkaline cleaning.

o Acid Activation/Pickling: Dip the substrate in a dilute acid solution (e.g., 10% H2SOa4 or HCI)
to remove any surface oxides and to activate the surface.[10] The choice of acid and
duration depends on the substrate material. For example, carbon fibers have been
pretreated with an acidic solution to ensure good adhesion of the iridium coating.[8]

e Final Rinse: Rinse the substrate thoroughly with DI water and immediately transfer it to the
plating bath to prevent re-oxidation of the surface.

Table 1. Example Substrate Pre-treatment Protocols

Substrate Pre-treatment Steps Reference

Etched, then immediately
Nickel Foil used for deposition to [9]
reduce self-passivation.

. Pretreated with an acidic
Carbon Fibers _ [8]
solution.

1. Alkaline Cleaning (Soak or

Electrolytic) 2. DI Water Rinse
General Metals 3. Acid Dip (to neutralize [10]

alkaline film & remove oxides)

4. DI Water Rinse
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| Copper | A gold undercoat may be required to achieve reasonable current efficiency in some
baths. | |

4.2 Electrolyte Bath Preparation The composition of the plating bath is a key factor influencing
the deposition process and the final properties of the coating.[7]

» Add the required volume of DI water to a clean glass beaker.

» Slowly add the supporting electrolyte, such as concentrated H2SOa, to the DI water. Caution:
Always add acid to water.

» Dissolve the chloroiridic acid (HzIrCle) in the electrolyte solution to achieve the desired
concentration.

« If specified, adjust the pH of the solution using dilute acid or base.

e Some protocols may require deaeration of the solution by bubbling argon or nitrogen gas
through it before and during deposition.[9]

4.3 Electroplating Procedure The electrodeposition can be carried out under either
potentiostatic (constant potential) or galvanostatic (constant current) control.

o Cell Assembly: Place the prepared electrolyte in the electrochemical cell. Position the pre-
treated substrate (cathode) and the inert anode (e.g., platinum) in the solution, ensuring they
do not touch. If using a reference electrode, place its tip close to the substrate surface.

o Temperature Control: If operating at an elevated temperature, place the cell on a hot plate
and allow the solution to reach the target temperature.

e Deposition: Connect the electrodes to the DC power supply. Apply the desired potential or
current density and begin the deposition for the specified duration.

o Agitation (Optional): Gentle agitation of the electrolyte using a magnetic stirrer can help
replenish iridium ions at the cathode surface and improve coating uniformity.

o Completion: Once the desired plating time has elapsed, turn off the power supply.
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o Post-Treatment: Immediately remove the plated substrate from the bath, rinse it thoroughly
with DI water, and dry it, for instance in an oven at 60°C for 1 hour.[9]

Data Presentation: Plating Parameters

The operational parameters for chloroiridic acid electroplating can vary significantly
depending on the substrate, desired coating properties, and specific application. The following
table summarizes conditions reported in the literature.

Table 2: Summary of Chloroiridic Acid Electroplating Parameters
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Reference(s
Parameter Value(s) Substrate Anode Notes |
Au-coated Resulted in
Iridium quartz, uniform,
H2IrCle - [8]
Precursor Carbon porous
fibers films.
Spontaneous
deposition
) (no external
HzIrCle Nickel - [O1[12]
current), not
electroplating
Self-
) terminating
KslIrCle Au, Pt, Ni - - [13]
deposition
process.
Precursor Au-coated
0.4 mM - - [8]
Conc. quartz
) Spontaneous
0.001 M Nickel - - 9]
deposition.
) Au-coated
Supporting
0.5 M H2S0a4 quartz, - - [8]
Electrolyte )
Carbon fibers
] Spontaneous
0.1 M HCI Nickel - N [9]
deposition.
Na2S0a4 +
Au, Pt, Ni - - [13]
H2S04
Room Au-coated
Temperature - - [8]
Temperature quartz
40-70°C Au, Pt, Ni - - [13]
© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.researchgate.net/publication/248842077_Nano-porous_iridium_and_iridium_oxide_thin_films_formed_by_high_efficiency_electrodeposition
https://ir.canterbury.ac.nz/server/api/core/bitstreams/26d006a5-7880-4b24-a2c4-ccadd8b41c79/content
https://www.researchgate.net/publication/338475612_Anodic_electrodeposition_of_ligand-free_iridium_oxide_on_titanium_with_high_mass_loading_and_study_of_electrochemical_treatments
https://pubs.rsc.org/en/content/articlelanding/2015/ee/c5ee02541a
https://www.researchgate.net/publication/248842077_Nano-porous_iridium_and_iridium_oxide_thin_films_formed_by_high_efficiency_electrodeposition
https://ir.canterbury.ac.nz/server/api/core/bitstreams/26d006a5-7880-4b24-a2c4-ccadd8b41c79/content
https://www.researchgate.net/publication/248842077_Nano-porous_iridium_and_iridium_oxide_thin_films_formed_by_high_efficiency_electrodeposition
https://ir.canterbury.ac.nz/server/api/core/bitstreams/26d006a5-7880-4b24-a2c4-ccadd8b41c79/content
https://pubs.rsc.org/en/content/articlelanding/2015/ee/c5ee02541a
https://www.researchgate.net/publication/248842077_Nano-porous_iridium_and_iridium_oxide_thin_films_formed_by_high_efficiency_electrodeposition
https://pubs.rsc.org/en/content/articlelanding/2015/ee/c5ee02541a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Reference(s
Parameter Value(s) Substrate Anode Notes |
) Spontaneous
60 °C Nickel - N [9]
deposition.
N Optimum for
Deposition 0.1-0.2Vvs. Au-coated
) - 100% charge  [8]
Potential RHE quartz o
efficiency.
General
Current -~ Pt or setup for
) Not specified - o ] ]
Density Platinized Ti various
iridium baths.

| Resulting Thickness| <5 nm to 800 nm | Au, Carbon fibers | - | Thickness depends on
deposition time and conditions. |[8] |

Electrochemical Reactions and Pathways

During electroplating, iridium ions in the electrolyte are reduced at the cathode surface to form
a metallic coating. The primary reactions in an acidic HzIrCle solution are:

Cathode (Substrate)
2H* + 2e~ - H2(Q)
(Side Reaction)

Power . Anode (Inert - Pt) [IrCI6]2= + 4e~ - Ir(s) + 6CI-

Supply Electrolyte
2H20 - O2(g) + 4H* + 4e~ HzIrCls in H2SOa4

Click to download full resolution via product page

Figure 2. Key electrochemical reactions in chloroiridic acid electroplating.
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o At the Cathode (Substrate): The primary reaction is the reduction of the hexachloroiridate(IV)
complex ion to metallic iridium. A common competing side reaction, especially at higher
potentials, is the reduction of hydrogen ions to form hydrogen gas, which can decrease
current efficiency and affect deposit quality.[2]

o At the Anode (Inert): With an inert anode like platinum in an aqueous solution, the most likely
oxidation reaction is the evolution of oxygen from water.

By carefully controlling the parameters outlined in this document, researchers can successfully
deposit high-quality iridium films for a wide range of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Chloroiridic Acid
Electroplating]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107680#detailed-procedure-for-chloroiridic-acid-
electroplating]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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